4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole has been synthesized through various methods, including the reaction between 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and 4-bromophenylhydrazine []. This specific method involves the condensation of the starting materials followed by a cyclization step.
Research suggests that 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole may possess various potential applications in scientific research, although its specific uses are still under investigation. Here are some potential areas of exploration:
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by a bromine atom at the 4-position, a phenyl group at the 1-position, and a trifluoromethyl group at the 5-position. This compound has garnered attention due to its unique structural features that enhance its reactivity and potential biological activity. The molecular formula is C₉H₇BrF₃N₂, with a molecular weight of approximately 241.07 g/mol .
Research indicates that derivatives of 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole exhibit notable biological activities:
Several synthesis methods have been developed for 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole:
The compound finds applications in various fields:
Interaction studies involving 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole have focused on its reactivity with various substrates:
Several compounds share structural similarities with 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole. Below is a comparison highlighting their uniqueness:
| Compound Name | Similarity Score | Unique Features |
|---|---|---|
| 4-Bromo-1-methyl-5-phenyl-1H-pyrazole | 0.74 | Methyl group at position 1 enhances lipophilicity |
| 3-Bromopyrazolo[1,5-a]pyridine | 0.90 | Different ring structure offers distinct reactivity |
| 6-Bromopyrazolo[1,5-a]pyridine | 0.87 | Substituent at position 6 alters electronic properties |
| 6-Bromo-5-methylpyrazolo[1,5-a]pyridine | 0.79 | Methyl substitution influences steric hindrance |
| 4-Bromo-1-(trifluoromethyl)-1H-pyrazole | Similarity Noted | Direct comparison shows enhanced trifluoromethyl effects |
These compounds illustrate the diversity within the pyrazole class while emphasizing the unique trifluoromethyl substitution that characterizes 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole.
Cross-coupling reactions represent one of the most significant pathways for functionalizing 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole. The presence of the bromine atom at position 4 facilitates oxidative addition with palladium catalysts, enabling diverse carbon-carbon and carbon-heteroatom bond formations [6] [4] [5] [7].
The Suzuki-Miyaura coupling of 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole with various boronic acids and boronate esters has been extensively studied. The reaction proceeds through the classical palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination [6] [4] [8]. The trifluoromethyl group enhances the reactivity of the carbon-bromine bond toward oxidative addition due to its electron-withdrawing nature [7] [8].
Optimal conditions typically employ palladium pre-catalysts such as XPhos Pd G2 or Pd(PPh3)4 with phosphine ligands like XPhos or JohnPhos [6] [5] [7]. The choice of base significantly affects the reaction outcome, with potassium carbonate and sodium carbonate proving most effective in aqueous-organic biphasic systems [6] [4] [8]. Reactions are commonly performed at temperatures between 80-90°C in solvent systems such as tetrahydrofuran-water or ethanol-water mixtures, achieving yields ranging from 57% to 84% depending on the electronic nature of the coupling partner [6] [4] [7].
The reaction mechanism involves initial oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the activated boronic acid species. The rate-determining step is typically the transmetalation, which is facilitated by the base through formation of more nucleophilic boronate complexes [9] [10]. The electron-withdrawing trifluoromethyl group accelerates the oxidative addition step by increasing the electrophilicity of the carbon-bromine bond [7] .
Negishi coupling reactions employ organozinc reagents as nucleophilic partners, offering complementary reactivity to Suzuki-Miyaura coupling. The 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole substrate shows excellent reactivity with arylzinc chlorides and heteroarylzinc halides under mild conditions [5] [7]. The reaction typically proceeds at 40-60°C in tetrahydrofuran using XPhos Pd G3 as the catalyst system, providing yields of 73-82% for aryl coupling partners [5] [7].
The mechanism follows the standard palladium-catalyzed cross-coupling pathway, with the organozinc reagent serving as the transmetalating agent. The electron-deficient nature of the pyrazole ring, enhanced by the trifluoromethyl substituent, facilitates rapid oxidative addition and subsequent transmetalation [5] [7].
Heck coupling reactions with 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole provide access to vinyl-substituted pyrazoles. The reaction proceeds through carbopalladation of the alkene followed by β-hydride elimination [9] [5]. Typical conditions involve heating at 100-120°C in polar aprotic solvents like dimethylformamide with palladium acetate and triphenylphosphine as the catalyst system [9] [5].
The regioselectivity of Heck coupling depends on the electronic nature of the alkene partner and the reaction conditions. Terminal alkenes generally provide good yields (58-65%), while internal alkenes show reduced reactivity due to steric hindrance [9] [5].
| Reaction Type | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4/K2CO3 | THF/H2O | 90 | 12 | 78 |
| Suzuki-Miyaura | Heteroarylboronic acid | XPhos Pd G2/XPhos | EtOH/H2O | 80 | 14 | 57 |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)2/XPhos | Toluene/H2O | 90 | 16 | 84 |
| Negishi | Arylzinc chloride | XPhos Pd G3/XPhos | THF | 40 | 14 | 82 |
| Negishi | Alkylzinc halide | Pd(PPh3)4/ZnI2 | THF | 60 | 24 | 45 |
| Negishi | Heteroarylzinc chloride | XPhos Pd G2/XPhos | THF | 40 | 12 | 73 |
| Heck | Styrene | Pd(OAc)2/PPh3 | DMF | 100 | 18 | 65 |
| Heck | Alkene | Pd(PPh3)4 | DMF | 120 | 24 | 42 |
| Heck | Acrylate | Pd(OAc)2/Bu4NBr | DMF | 100 | 20 | 58 |
The nucleophilic substitution of the bromine atom in 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole follows the nucleophilic aromatic substitution (SNAr) mechanism [11] [12]. The trifluoromethyl group at position 5 activates the pyrazole ring toward nucleophilic attack by withdrawing electron density from the aromatic system [2] [3].
The nucleophilic substitution proceeds through a Meisenheimer complex intermediate, where the nucleophile attacks the carbon bearing the bromine substituent [11] [12]. The trifluoromethyl group stabilizes this intermediate through its electron-withdrawing inductive effect, lowering the activation energy for the addition step [2]. The rate-determining step is typically the formation of the Meisenheimer complex, as the elimination of bromide ion is thermodynamically favored [11].
The reaction mechanism can be described as follows: initial nucleophilic attack at the carbon-4 position forms a σ-complex intermediate, which is stabilized by the electron-withdrawing trifluoromethyl group. Subsequent elimination of bromide ion restores aromaticity and provides the substituted product [11] [12].
Primary and secondary amines readily undergo nucleophilic substitution with 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole [14]. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide with an inorganic base like potassium carbonate or cesium carbonate . Reaction temperatures range from 80-120°C, with yields of 66-85% commonly achieved .
Aniline derivatives show excellent reactivity, providing 4-anilino-1-phenyl-5-(trifluoromethyl)-1H-pyrazoles in 72% yield under standard conditions . Aliphatic amines such as morpholine and piperidine also react efficiently, yielding the corresponding 4-amino-substituted pyrazoles in 78-85% yield .
Alkoxide and phenoxide nucleophiles undergo substitution reactions with 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole to form ether linkages . Sodium methoxide in dimethyl sulfoxide at 60°C provides the corresponding 4-methoxy derivative in 55% yield . Phenoxide nucleophiles show enhanced reactivity due to their increased nucleophilicity, giving 4-phenoxy products in 68% yield .
Thiophenol and other thiol nucleophiles readily displace bromine from position 4 under mild conditions . The reaction proceeds efficiently at room temperature in tetrahydrofuran with triethylamine as base, providing 4-thioether derivatives in 63% yield . The soft nucleophilic character of sulfur makes these reactions particularly favorable .
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Aniline | K2CO3 | DMF | 80 | 8 | 72 |
| Morpholine | K2CO3 | DMF | 90 | 12 | 85 |
| Piperidine | Cs2CO3 | DMSO | 120 | 16 | 78 |
| Sodium methoxide | NaH | DMSO | 60 | 6 | 55 |
| Sodium phenoxide | NaH | DMSO | 80 | 10 | 68 |
| Thiophenol | Et3N | THF | 25 | 4 | 63 |
| Benzylamine | K2CO3 | DMF | 100 | 24 | 70 |
| Dimethylamine | K2CO3 | DMF | 80 | 8 | 74 |
| Pyrrolidine | Cs2CO3 | DMSO | 110 | 20 | 66 |
The pyrazole ring system can participate in various cycloaddition reactions, serving as either a dipolarophile or a component in more complex cycloaddition processes [15] [16] [17] [18]. The presence of the trifluoromethyl group and phenyl substituent influences the electronic properties and regioselectivity of these reactions [15] [16] [17].
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole can undergo 1,3-dipolar cycloaddition reactions with various dipoles including azomethine ylides, nitrile oxides, and diazoalkanes [15] [16] [17]. The electron-deficient nature of the pyrazole ring, enhanced by the trifluoromethyl substituent, makes it a suitable dipolarophile for these reactions [15] [16] [17].
With alkyne dipolarophiles, the reaction proceeds through thermal activation at 110°C in toluene, providing fused heterocyclic systems in 67% yield [15] [16]. The regioselectivity is controlled by the electronic bias introduced by the trifluoromethyl group, which directs the cycloaddition to occur preferentially at the more electron-deficient carbon [15] [16].
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole derivatives have been reported, leading to triazole-pyrazole hybrid structures [19] [18]. The reaction employs copper(II) acetate or copper(II) sulfate pentahydrate as catalyst in tetrahydrofuran-water mixtures at room temperature, achieving yields of 76-81% [19] [18].
The pyrazole ring can participate in Diels-Alder cycloadditions as either a dienophile or as part of a diene system [15] [16]. When acting as a dienophile, the electron-withdrawing trifluoromethyl group enhances the reactivity toward electron-rich dienes [15] [16]. Reactions are typically performed under Lewis acid catalysis at low temperatures (-78°C) in dichloromethane, though yields are generally modest (38%) due to the low reactivity of the pyrazole ring [15] [16].
Nitrile oxides undergo facile 1,3-dipolar cycloaddition with 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole under base-catalyzed conditions [15] [16] [20]. The reaction proceeds at room temperature in water with excellent yields (86%), forming isoxazole-pyrazole adducts [15] [16] [20]. The regioselectivity is governed by the electronic properties of both the nitrile oxide and the pyrazole ring [15] [16] [20].
| Reaction Type | Reaction Partner | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1,3-Dipolar cycloaddition | Alkyne | Thermal | Toluene | 110 | 24 | 67 |
| 1,3-Dipolar cycloaddition | Alkene | Cu(I) catalyst | THF | 60 | 16 | 74 |
| 1,3-Dipolar cycloaddition | Nitrile oxide | Base catalyzed | H2O | 25 | 8 | 86 |
| [2+3] Cycloaddition | Diazoalkane | Rh2(OAc)4 | CH2Cl2 | 40 | 12 | 52 |
| [2+3] Cycloaddition | Azomethine ylide | AgOTf | MeCN | 80 | 20 | 64 |
| Diels-Alder | Diene | Lewis acid | CH2Cl2 | -78 | 4 | 38 |
| Azide-alkyne cycloaddition | Organic azide | Cu(OAc)2 | THF/H2O | 25 | 6 | 81 |
| Azide-alkyne cycloaddition | Benzyl azide | CuSO4·5H2O | THF/H2O | 25 | 12 | 76 |
The photochemical behavior of 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole encompasses a range of processes including photodimerization, photoisomerization, and photodegradation [21] [22] [23] [24]. The electronic properties of the trifluoromethyl group and the aromatic substituents significantly influence the photochemical pathways [21] [22] [24].
The UV absorption spectrum of 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole shows characteristic absorption bands in the region 200-320 nm, with maximum absorption typically occurring around 280 nm [21] [22]. The trifluoromethyl group causes a bathochromic shift in the absorption maximum compared to unsubstituted pyrazoles, attributed to its electron-withdrawing effect and stabilization of the excited state [21] [22].
The molar extinction coefficient values are typically in the range of 10^4 M^-1 cm^-1, indicating strong electronic transitions [21] [22]. The photochemical quantum yields vary significantly depending on the specific process, with values ranging from 0.08 to 0.45 depending on the reaction conditions and wavelength used [21] [22] [24].
Under UV irradiation at 254 nm, 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole undergoes photodimerization to form cyclobutane-linked dimers [23] [24]. The reaction proceeds through a [2+2] cycloaddition mechanism, typically requiring 8 hours of irradiation in acetonitrile solution to achieve 75% conversion [23] [24]. The dimeric products show head-to-tail orientation, indicating a stereospecific photochemical process [23] [24].
The photodimerization is enhanced in concentrated solutions due to increased intermolecular interactions, while dilute solutions favor other photochemical pathways such as photoisomerization [23] [24]. The quantum yield for photodimerization is approximately 0.34, indicating a reasonably efficient process [23] [24].
Photoisomerization of 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole can occur through several pathways, including ring opening and subsequent reclosure, or rearrangement of substituents [21] [24]. The process is typically initiated by UV irradiation at 365 nm in polar solvents such as dimethyl sulfoxide [21] [24].
The photoisomerization process shows a quantum yield of 0.18 and requires extended irradiation times (24 hours) to achieve significant conversion (67%) [21] [24]. The mechanism likely involves initial excitation to the singlet excited state, followed by intersystem crossing to the triplet state where bond reorganization occurs [21] [24].
Photodegradation of 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole occurs under prolonged UV irradiation, particularly in the wavelength range 280-320 nm [21] [22]. The process involves systematic breakdown of the pyrazole ring system, leading to formation of various degradation products including small organic fragments [21] [22].
The photodegradation follows first-order kinetics with a rate constant of 1.18 × 10^-2 min^-1 [21]. The process is enhanced in the presence of oxygen and shows complete conversion after 48 hours of irradiation, indicating poor photostability under these conditions [21] [22].
The excited state chemistry of 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole involves various photophysical processes including fluorescence, phosphorescence, and non-radiative decay [21] [24]. The trifluoromethyl group significantly affects the excited state properties by altering the electronic structure and introducing heavy atom effects [21] [24].
Photocycloaddition reactions can occur when the compound is irradiated in the presence of suitable reaction partners [24] [25]. The process involves formation of cyclic adducts through [2+2] or [2+4] cycloaddition mechanisms, with quantum yields ranging from 0.25 to 0.08 depending on the specific reaction pathway [24] [25].
| Photochemical Process | Wavelength (nm) | Solvent | Irradiation Time (h) | Quantum Yield (Φ) | Product Type | Conversion (%) |
|---|---|---|---|---|---|---|
| Photodimerization | 254 | Acetonitrile | 8 | 0.34 | Dimeric product | 75 |
| Photoisomerization | 365 | DMSO | 24 | 0.18 | Isomeric product | 67 |
| Photodegradation | 280-320 | MeCN | 48 | 0.12 | Degradation fragments | 100 |
| Photocycloaddition | 365 | THF | 12 | 0.25 | Cyclic adduct | 58 |
| Photoinduced rearrangement | 312 | DMF | 36 | 0.08 | Rearranged product | 42 |
| Photobromination | 365 | CHCl3 | 4 | 0.45 | Brominated derivative | 82 |
| Photooxidation | 254 | CH2Cl2 | 16 | 0.22 | Oxidized product | 65 |
| Photoreduction | 280 | EtOH | 20 | 0.15 | Reduced product | 51 |